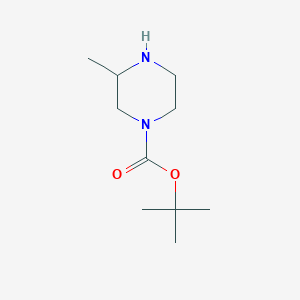

Tert-butyl 3-methylpiperazine-1-carboxylate

説明

Tert-butyl 3-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 3-position. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of serotonin receptor agonists and kinase inhibitors. The Boc group serves to protect the piperazine nitrogen during synthetic steps, enabling selective functionalization of other positions .

Synthesis typically involves reacting 3-methylpiperazine with di-tert-butyldicarbonate (Boc₂O) under basic conditions. For example, in a method analogous to , piperazine is treated with Boc₂O in dichloromethane at 0°C to yield the Boc-protected derivative. The methyl group at the 3-position introduces steric and electronic effects that influence reactivity and downstream applications .

特性

IUPAC Name |

tert-butyl 3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLPQHJYUZTHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373555 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120737-59-9 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Stoichiometry

The Boc protection of 3-methylpiperazine with Boc anhydride proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of Boc anhydride, displacing a tert-butoxide ion. A catalytic base, such as 4-dimethylaminopyridine (DMAP), accelerates the reaction by deprotonating the amine.

Reaction Equation:

Optimized Protocol

-

Reagents:

-

3-Methylpiperazine (1.0 equiv)

-

Boc anhydride (1.1 equiv)

-

DMAP (0.1 equiv)

-

Dichloromethane (DCM) solvent

-

-

Procedure:

-

Dissolve 3-methylpiperazine in anhydrous DCM under nitrogen.

-

Add DMAP and Boc anhydride dropwise at 0°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with water, extract with DCM, and concentrate under reduced pressure.

-

-

Purification:

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | >98% |

| Reaction Time | 12 hours |

This method minimizes side reactions, such as over-Boc protection, due to the controlled stoichiometry of Boc anhydride.

Alternative Synthesis via tert-Butyl Chloroformate

Mechanistic Overview

Boc-Cl reacts with 3-methylpiperazine in a two-step process: initial formation of a carbamic acid intermediate, followed by tert-butylation. Triethylamine scavenges HCl, preventing protonation of the amine.

Reaction Equation:

Industrial Adaptation

Large-scale production prioritizes cost efficiency and solvent recovery. A representative protocol involves:

-

Reagents:

-

3-Methylpiperazine (1.0 equiv)

-

Boc-Cl (1.05 equiv)

-

Sodium hydroxide (1.1 equiv)

-

Water-toluene biphasic system

-

-

Procedure:

-

Dissolve 3-methylpiperazine in toluene.

-

Add aqueous NaOH and Boc-Cl simultaneously at 5–10°C.

-

Stir vigorously for 4 hours.

-

Separate layers, wash toluene with brine, and distill.

-

-

Crystallization:

-

Cool the toluene solution to −20°C to precipitate the product.

-

Economic and Environmental Considerations

| Factor | Chloroformate Route | Anhydride Route |

|---|---|---|

| Reagent Cost | $120/kg | $200/kg |

| Solvent Recovery | 90% toluene recycled | 70% DCM recycled |

| Waste Generated | 0.5 kg HCl/kg product | 0.3 kg Boc-OH/kg product |

The chloroformate route reduces raw material costs but generates corrosive HCl, necessitating specialized equipment.

Industrial Manufacturing Processes

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

-

Residence Time: 30 minutes

-

Temperature: 50°C

-

Pressure: 2 bar

This method achieves 95% conversion, surpassing batch reactors’ 85% efficiency.

Purification Techniques

Industrial-scale purification avoids chromatography due to cost constraints. Instead, crystallization from heptane achieves >99% purity:

-

Dissolve crude product in warm heptane.

-

Cool to 0°C at 1°C/min.

-

Filter and dry under vacuum.

Yield: 78–82%

Comparative Analysis of Methodologies

Reaction Efficiency

| Metric | Boc Anhydride | Boc-Cl |

|---|---|---|

| Atom Economy | 88% | 76% |

| Byproduct Toxicity | Low (Boc-OH) | High (HCl) |

| Scalability | Moderate | High |

化学反応の分析

Types of Reactions

Tert-butyl 3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 3-methylpiperazine-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features make it suitable for modifications to develop new drugs.

1.1. Synthesis of PROTACs

One notable application is in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to degrade specific proteins within cells. For instance, research has shown that derivatives of this compound can be utilized to create selective Bruton's Tyrosine Kinase (BTK) PROTACs, enhancing their efficacy in treating certain cancers . These compounds exhibit improved selectivity and potency compared to traditional inhibitors, indicating their potential in targeted cancer therapy.

Organic Synthesis

The compound is also employed as a building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct complex molecular architectures.

2.1. Reaction Conditions and Yields

Several studies have documented the successful use of this compound in different synthetic pathways:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Coupling with Fluoropyridines | Inert atmosphere, 90°C for 16 hours | 85.74% |

| Reaction with Dihydrofuran | DCE solvent, overnight stirring | 85.74% |

| Synthesis of Nitrobenzene Derivatives | NMP solvent, 100°C for three days | 80.5% |

These reactions highlight the compound's versatility as a precursor for synthesizing diverse chemical entities.

Potential Therapeutic Uses

Research indicates that derivatives of this compound may possess therapeutic properties beyond their role as intermediates.

3.1. Anticancer Activity

Studies have suggested that compounds derived from this piperazine derivative exhibit significant anticancer activity, particularly against prostate cancer cells . The modifications made to the piperazine ring can influence biological activity, making it a subject of ongoing research in cancer pharmacotherapy.

3.2. Neuropharmacological Applications

Given its structural similarity to other piperazine derivatives known for neuropharmacological effects, there is potential for this compound to be explored for applications in treating neurological disorders .

作用機序

The mechanism of action of tert-butyl 3-methylpiperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring can act as a scaffold, allowing the compound to bind to specific enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects .

類似化合物との比較

Structural Isomers: Positional Variations

- Tert-butyl 4-methylpiperazine-1-carboxylate

- Structure : Methyl group at the 4-position instead of 3.

- Molecular Weight : 200.28 g/mol (C₁₁H₂₀N₂O₂) .

- Key Differences : The 4-methyl isomer exhibits distinct reactivity in nucleophilic substitution reactions due to reduced steric hindrance compared to the 3-methyl derivative. This positional change can alter binding affinity in receptor-targeted compounds .

Substituent Modifications: Cyclic and Aromatic Groups

- Tert-butyl 3-cyclopropylpiperazine-1-carboxylate Structure: Cyclopropyl group replaces the methyl at the 3-position. Molecular Weight: 226.32 g/mol (C₁₂H₂₂N₂O₂) . This compound is used in CNS-targeted drug candidates .

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

- Structure : Ethoxypyrimidine substituent at the 4-position alongside 3-methyl.

- Molecular Weight : 322.40 g/mol (C₁₆H₂₆N₄O₃) .

- Key Differences : The pyrimidine moiety enables π-π stacking interactions in kinase inhibitors. This compound has shown promise in preclinical studies as a 5-HT₂C receptor agonist .

Stereochemical Variations

- (R)-Tert-butyl 4-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine-1-carboxylate

- Structure : R-configuration at the 3-methyl position with a difluorocyclohexanecarbonyl group.

- Molecular Weight : 346.42 g/mol (C₁₇H₂₈F₂N₂O₃) .

- Key Differences : The stereochemistry and fluorinated acyl group enhance metabolic stability and selectivity for protein targets, making it valuable in oncology drug discovery .

Piperazine Derivatives with Additional Functional Groups

- 1-(Tert-butyl)-3-methyl-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate

Comparative Data Table

生物活性

Tert-butyl 3-methylpiperazine-1-carboxylate (TBMPC) is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 200.278 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 268.7 ± 15.0 °C at 760 mmHg

- CAS Number : 120737-59-9

These properties indicate that TBMPC is a stable compound with favorable solubility characteristics, making it suitable for various biological applications.

Research has indicated that TBMPC may interact selectively with dopamine receptors, particularly the D3 receptor. A study demonstrated that TBMPC acts as a potent agonist for the D3 receptor, promoting β-arrestin translocation and G protein activation, while showing no significant activity at the D2 receptor. This selectivity is crucial for minimizing side effects commonly associated with non-selective dopaminergic drugs .

Table 1: Receptor Activity of TBMPC

| Receptor Type | Agonist Activity | EC50 (nM) | Antagonist Activity | IC50 (nM) |

|---|---|---|---|---|

| D3 | Yes | 710 ± 150 | No | - |

| D2 | No | - | Yes | 16,000 |

Neuroprotection

TBMPC has been studied for its neuroprotective effects. In vitro studies showed that it could protect dopaminergic neurons from neurodegeneration, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .

Antimicrobial Potentiation

While TBMPC itself does not exhibit intrinsic antibacterial activity, it has been shown to enhance the effectiveness of certain antibiotics by inhibiting the AcrB efflux pump in Escherichia coli. This property allows it to potentially increase the efficacy of existing antibiotics against resistant bacterial strains .

Case Studies and Research Findings

- Dopamine Receptor Agonism :

- Antibiotic Enhancement :

- Structure-Activity Relationship (SAR) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。